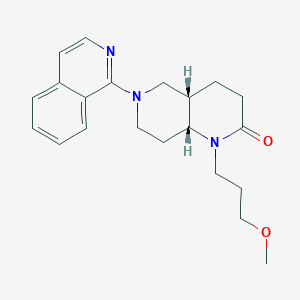![molecular formula C20H30N2O2 B5317459 4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride](/img/structure/B5317459.png)
4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-4-(3-chlorophenyl)-3-propylmorpholine hydrochloride and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride involves its binding to the dopamine D2 receptor. The compound acts as a partial agonist of the receptor, which results in the modulation of dopamine neurotransmission. This modulation has been shown to have potential therapeutic benefits in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to have potent binding affinity for the dopamine D2 receptor and has been shown to modulate dopamine neurotransmission. This modulation has been found to have potential therapeutic benefits in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, the compound has been studied for its potential use as an analgesic and anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride in laboratory experiments include its potent binding affinity for the dopamine D2 receptor, which makes it a useful tool for studying dopamine neurotransmission. Additionally, the compound has been found to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. The limitations of using the compound in laboratory experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
The future directions for research on 4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride include further studies on its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, the compound could be studied for its potential use as an analgesic and anti-inflammatory agent. Further studies could also be conducted to determine the safety and efficacy of the compound in humans. Finally, the compound could be modified to improve its binding affinity for the dopamine D2 receptor and its pharmacokinetic properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Further research is needed to determine the safety and efficacy of the compound in humans and to explore its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry.
Métodos De Síntesis
The synthesis method for 4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride involves the reaction of 3-propylmorpholine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidine to obtain the final product. The synthesis method has been optimized to obtain high yields of the product with a high degree of purity.
Aplicaciones Científicas De Investigación
4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. The compound has been found to have potent binding affinity for the dopamine D2 receptor and has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, the compound has been studied for its potential use as an analgesic and anti-inflammatory agent.
Propiedades
IUPAC Name |
[3-(piperidin-4-ylmethyl)phenyl]-(3-propylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-2-4-19-15-24-12-11-22(19)20(23)18-6-3-5-17(14-18)13-16-7-9-21-10-8-16/h3,5-6,14,16,19,21H,2,4,7-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIGKXMXPVAGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COCCN1C(=O)C2=CC=CC(=C2)CC3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5317378.png)
![4-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B5317383.png)
![1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5317388.png)
![N-(4-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5317395.png)
![5-{5-bromo-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5317399.png)
![3-[(2,3-dimethylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5317404.png)
![2-(benzyloxy)-N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]acetamide](/img/structure/B5317406.png)
![rel-(4aS,8aR)-6-(2,1,3-benzoxadiazol-4-ylmethyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5317408.png)

![2-methyl-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5317416.png)

![4-[(4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5317437.png)
![5-({[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5317447.png)
![N-(3-{[3-(4-morpholinyl)propyl]amino}-2-quinoxalinyl)benzenesulfonamide](/img/structure/B5317464.png)